![molecular formula C18H17NO4 B2903882 2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097928-30-6](/img/structure/B2903882.png)
2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
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Overview
Description
The compound “2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide” is a complex organic molecule. It contains a benzodioxol group and a dihydrobenzofuran group, both of which are common motifs in organic chemistry and are found in various natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzodioxol ring (a benzene ring fused to a 1,3-dioxolane ring), a dihydrobenzofuran ring (a benzene ring fused to a dihydrofuran ring), and an acetamide group (a carbonyl group attached to an amine). The exact three-dimensional structure and stereochemistry would depend on the specific isomer of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the polar acetamide group. It could potentially undergo reactions such as electrophilic aromatic substitution on the benzodioxol or dihydrobenzofuran rings, or nucleophilic acyl substitution at the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. It would likely be a solid at room temperature, given its molecular weight. The presence of the polar acetamide group could give it some solubility in polar solvents .Scientific Research Applications
Psychotherapy Aid
The compound has been identified as potentially beneficial in psychotherapy. It may be used in compositions for treating diseases, disorders, or conditions that benefit from psychotherapy .
Enantiomerically Pure Compositions
It can be used to create enantiomerically pure compositions. Such compositions are crucial in the development of medications with specific desired effects, reducing the risk of side effects associated with the undesired enantiomer .
Neurotransmitter Reuptake Inhibition
Research suggests that derivatives of this compound could bind to monoamine transporters and inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, which is a mechanism shared by some antidepressants and stimulants .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, contributing to the creation of various organic molecules with potential applications in pharmaceuticals and materials science .
Analytical Reference Material
It may be used as an analytical reference material in laboratory settings to identify and quantify the presence of similar compounds in various samples .
Research on Non-Racemic Mixtures
The compound is part of studies on non-racemic mixtures, which are important for understanding the pharmacological effects of each enantiomer in a chiral drug. This can lead to the development of more effective and safer drugs .
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(8-12-5-6-16-17(7-12)23-11-22-16)19-9-13-10-21-15-4-2-1-3-14(13)15/h1-7,13H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQVZPAKVHFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide |
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